3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one
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Overview
Description
3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is a complex organic compound that features a combination of fluorinated aromatic and azetidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Fluorinated Aromatic Intermediate:
Azetidine Ring Formation: The azetidine ring is synthesized via cyclization reactions, often starting from amino alcohols or similar precursors.
Coupling of Intermediates: The final step involves coupling the fluorinated aromatic intermediate with the azetidine intermediate under specific conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorinated aromatic ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: It could be used as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure might make it useful in the development of new materials with specific electronic or mechanical properties.
Biological Research: It could serve as a tool for studying the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism by which 3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated groups could enhance binding affinity or selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The presence of both fluorinated aromatic and azetidine moieties in 3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one makes it unique. The combination of these groups can impart distinct chemical and biological properties, such as increased metabolic stability and enhanced binding interactions with biological targets.
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4NO2/c1-10-2-3-11(6-13(10)16)4-5-14(21)20-7-12(8-20)22-9-15(17,18)19/h2-3,6,12H,4-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTQUXREZXBZJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)OCC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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